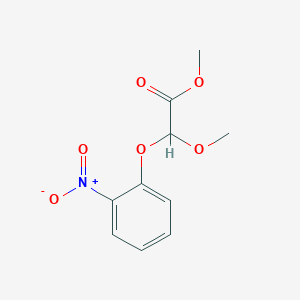

Methyl 2-methoxy-2-(2-nitrophenoxy)acetate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11NO6 |

|---|---|

Molecular Weight |

241.20 g/mol |

IUPAC Name |

methyl 2-methoxy-2-(2-nitrophenoxy)acetate |

InChI |

InChI=1S/C10H11NO6/c1-15-9(12)10(16-2)17-8-6-4-3-5-7(8)11(13)14/h3-6,10H,1-2H3 |

InChI Key |

PCYOISMUPANLRY-UHFFFAOYSA-N |

Canonical SMILES |

COC(C(=O)OC)OC1=CC=CC=C1[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to Methyl 2-methoxy-2-(2-nitrophenoxy)acetate

The construction of the target molecule can be approached through several strategic bond formations. The key steps typically involve the creation of the phenoxy ether linkage and the formation of the methyl ester.

Esterification Strategies and Optimization

A primary route to this compound involves the esterification of its corresponding carboxylic acid, 2-methoxy-2-(2-nitrophenoxy)acetic acid. The Fischer-Speier esterification is a classic and effective method for this transformation. cerritos.edumasterorganicchemistry.comlibretexts.org This acid-catalyzed reaction typically employs an excess of methanol (B129727), which serves as both the reactant and often the solvent, to drive the equilibrium towards the formation of the methyl ester. masterorganicchemistry.com

Commonly used acid catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (TsOH). masterorganicchemistry.comgoogle.com The reaction mechanism involves the initial protonation of the carboxylic acid's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comyoutube.com Subsequent nucleophilic attack by methanol leads to a tetrahedral intermediate. After a series of proton transfers, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion yields the final ester product and regenerates the acid catalyst. masterorganicchemistry.comyoutube.com

Optimization of this process involves controlling the reaction temperature, typically at reflux, and the molar ratio of the reactants. The removal of water as it is formed, for instance, by using a Dean-Stark apparatus, can significantly increase the yield of the desired ester by shifting the equilibrium to the product side. masterorganicchemistry.com

Table 1: Hypothetical Reaction Conditions for Fischer Esterification

| Parameter | Condition | Rationale |

| Reactants | 2-methoxy-2-(2-nitrophenoxy)acetic acid, Methanol (excess) | Excess alcohol shifts equilibrium towards product formation. |

| Catalyst | H₂SO₄ or TsOH | Strong acid required to protonate the carboxylic acid. |

| Temperature | Reflux | Increases reaction rate. |

| Water Removal | Dean-Stark trap or drying agent | Removes a product to drive the reaction to completion. |

Phenoxylation Reactions and Conditions

An alternative and powerful strategy for forming the core structure of this compound is through a phenoxylation reaction, specifically the Williamson ether synthesis. pbworks.comlumenlearning.commiracosta.edumasterorganicchemistry.comwikipedia.org This Sₙ2 reaction involves the nucleophilic attack of the 2-nitrophenoxide ion on a suitable methyl 2-alkoxy-2-haloacetate, such as methyl 2-bromo-2-methoxyacetate.

The first step in this synthesis is the deprotonation of 2-nitrophenol (B165410) using a suitable base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to generate the highly nucleophilic 2-nitrophenoxide. pbworks.commiracosta.edu This anion then displaces the halide from the alpha-carbon of the methoxyacetate (B1198184) derivative.

For a successful Williamson ether synthesis, the choice of solvent and reaction temperature is crucial. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed to solvate the cation of the phenoxide salt, thereby increasing the nucleophilicity of the phenoxide anion. The reaction is typically heated to ensure a reasonable reaction rate.

Table 2: Hypothetical Reagents and Conditions for Williamson Ether Synthesis

| Reagent/Condition | Purpose |

| 2-Nitrophenol | Phenolic starting material. |

| Methyl 2-bromo-2-methoxyacetate | Electrophile with a good leaving group. |

| Base (e.g., NaOH, KOH, K₂CO₃) | Deprotonates the phenol (B47542) to form the nucleophilic phenoxide. |

| Solvent (e.g., DMF, DMSO, Acetone) | Provides a medium for the reaction; polar aprotic solvents are preferred. |

| Temperature | Typically elevated to increase reaction rate. |

Multistep Synthetic Sequences for Complex Analogs

The synthesis of more complex analogs of this compound would likely follow similar strategic principles, but with additional steps to introduce desired functionalities. For instance, the synthesis of analogs with different substituents on the phenyl ring would start with the appropriately substituted nitrophenol. The synthesis of analogs with different ester groups would involve using a different alcohol in the esterification or transesterification step. The synthesis of a dual PPARα/γ agonist, for example, involved a multistep sequence including the formation of an ether linkage and subsequent ester hydrolysis to yield the final carboxylic acid. researchgate.net

Chemical Reactivity and Derivatization Studies

The chemical reactivity of this compound is primarily centered around the transformations of its nitro group and the ester functionality.

Reduction of the Nitro Group to Amine Derivatives

The aromatic nitro group is a versatile functional group that can be readily reduced to an amine, providing a gateway to a wide range of further chemical modifications. The resulting amino-substituted compound, Methyl 2-amino-2-(2-methoxyphenoxy)acetate, is a valuable intermediate for the synthesis of various heterocyclic compounds and other complex molecules.

Several methods are available for the reduction of aromatic nitro compounds. Catalytic hydrogenation is a common and efficient method, typically employing a noble metal catalyst such as palladium on carbon (Pd/C) with a hydrogen source. organic-chemistry.orgmasterorganicchemistry.comrsc.orgresearchgate.net The hydrogen source can be hydrogen gas or a transfer hydrogenation reagent like hydrazine (B178648) or ammonium (B1175870) formate. This method is often preferred due to its clean nature, as the byproducts are typically just water or other volatile molecules. However, care must be taken as some catalysts can also promote the hydrogenolysis of other sensitive functional groups. organic-chemistry.org

Alternatively, metal-based reducing agents in acidic media can be used. A classic example is the use of tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl). researchgate.netscispace.comreddit.com This method is particularly useful when other reducible functional groups that are sensitive to catalytic hydrogenation are present in the molecule. The workup for these reactions often involves basification to precipitate tin salts, which can sometimes be challenging to remove completely. reddit.com Iron powder in acidic conditions is another effective and more environmentally benign alternative. scispace.com

Table 3: Common Reagents for Nitro Group Reduction

| Reagent | Conditions | Advantages | Disadvantages |

| H₂/Pd-C | H₂ gas, solvent (e.g., EtOH, EtOAc) | High efficiency, clean byproducts | Can reduce other functional groups, requires specialized equipment for H₂ gas. |

| SnCl₂·2H₂O/HCl | Solvent (e.g., EtOH) | Good for substrates with sensitive functional groups | Workup can be difficult due to tin salt precipitation. |

| Fe/HCl or NH₄Cl | Solvent (e.g., EtOH/H₂O) | Inexpensive, environmentally friendly | Can require longer reaction times. |

Hydrolysis and Transesterification of the Methyl Ester Moiety

The methyl ester group of this compound can undergo hydrolysis to yield the corresponding carboxylic acid, 2-methoxy-2-(2-nitrophenoxy)acetic acid. This transformation can be catalyzed by either acid or base. researchgate.netchemistrysteps.comyoutube.com

Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is also an equilibrium process. chemistrysteps.com It is typically carried out by heating the ester in an aqueous solution containing a strong acid. To drive the reaction to completion, a large excess of water is used. chemistrysteps.com

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process. chemistrysteps.com The reaction is initiated by the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. This leads to a tetrahedral intermediate which then collapses to form a carboxylate anion and methanol. The final deprotonation of the initially formed carboxylic acid by the strong base makes the reaction essentially irreversible. chemistrysteps.com

Transesterification offers a method to convert the methyl ester into other esters. masterorganicchemistry.comgoogle.com This process involves reacting this compound with a different alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com The equilibrium can be shifted towards the desired product by using a large excess of the new alcohol or by removing the methanol that is formed during the reaction. masterorganicchemistry.com

Table 4: Reactions of the Methyl Ester Moiety

| Reaction | Reagents and Conditions | Product |

| Acid-Catalyzed Hydrolysis | H₃O⁺, H₂O, heat | 2-methoxy-2-(2-nitrophenoxy)acetic acid |

| Base-Catalyzed Hydrolysis (Saponification) | NaOH or KOH, H₂O, heat | Sodium or Potassium 2-methoxy-2-(2-nitrophenoxy)acetate |

| Transesterification | R'OH, H⁺ or R'O⁻ catalyst, heat | R'-yl 2-methoxy-2-(2-nitrophenoxy)acetate |

Transformations Involving the Methoxy-Substituted Phenoxy Moiety

While the parent compound is this compound, analogues bearing additional methoxy (B1213986) substituents on the phenoxy ring are of significant interest. The methoxy group (–OCH₃) is a versatile functional handle that can be chemically altered and also influences the reactivity of the aromatic ring.

The most common transformation of an aryl methoxy group is its cleavage to reveal a phenol. This O-demethylation is a key strategic step in the synthesis of many natural products and pharmaceuticals. The reaction is typically achieved under harsh conditions using strong protic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI), or with potent Lewis acids. Boron tribromide (BBr₃) is a particularly effective reagent for cleaving aryl methyl ethers under milder conditions compared to strong acids.

The methoxy group is also a strong electron-donating group by resonance, which activates the aromatic ring towards electrophilic aromatic substitution. wikipedia.orglibretexts.orgyoutube.com This activating effect directs incoming electrophiles primarily to the ortho and para positions relative to the methoxy group. wikipedia.org This property can be exploited to introduce additional substituents onto the phenoxy ring, thereby creating a diverse library of analogues. The interplay between the electron-donating methoxy group and the electron-withdrawing nitro group dictates the regiochemical outcome of such substitutions.

Table 1: Common Reagents for Aryl Methoxy Ether Cleavage

| Reagent | Typical Conditions | Notes |

| HBr | Acetic acid, reflux | Strong acid, high temperatures required. |

| HI | Acetic acid, reflux | More reactive than HBr, but can be more expensive. |

| BBr₃ | Dichloromethane (CH₂Cl₂), -78 °C to room temperature | Highly effective and works under mild conditions; sensitive to moisture. |

| Pyridinium HCl | Melt at ~200 °C | Used for substrates sensitive to strong acids. |

Nucleophilic Substitution Reactions on the Aromatic Ring

The 2-nitrophenoxy moiety in this compound is highly susceptible to nucleophilic aromatic substitution (SₙAr). The powerful electron-withdrawing nature of the nitro (–NO₂) group significantly reduces the electron density of the aromatic ring, making it electrophilic and prone to attack by nucleophiles. numberanalytics.comwikipedia.orglibretexts.org This activation is most pronounced at the ortho and para positions relative to the nitro group. libretexts.org

For an SₙAr reaction to occur on the aromatic ring itself, a suitable leaving group (typically a halide) must be present at an activated position. In an analogue such as Methyl 2-methoxy-2-(4-chloro-2-nitrophenoxy)acetate, the chlorine atom at the para position to the nitro group is readily displaced by a wide range of nucleophiles.

The accepted mechanism proceeds via a two-step addition-elimination pathway. libretexts.org First, the nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. numberanalytics.comwikipedia.org The negative charge is delocalized onto the oxygen atoms of the nitro group, which provides substantial stabilization. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

Common nucleophiles used in these reactions include alkoxides, phenoxides, amines, and thiolates, allowing for the introduction of a wide variety of functional groups.

Table 2: Representative SₙAr Reactions on a Model Substrate (4-chloro-1-nitrobenzene)

| Nucleophile (Nu⁻) | Reagent Example | Product Functional Group | Typical Conditions |

| Methoxide | NaOCH₃ | Methoxy Ether | Methanol, reflux |

| Amine | NH₃, RNH₂ | Amino, Alkylamino | Ethanol, heat, pressure |

| Thiolate | NaSPh | Phenyl Thioether | DMF, room temperature |

| Hydroxide | NaOH | Phenol | Water, high temperature |

Stereoselective Synthesis of Analogues and Enantiomeric Control

The α-carbon in the acetate (B1210297) portion of this compound is a stereocenter. Consequently, the synthesis of enantiomerically pure analogues is a critical aspect of its chemistry, requiring precise control over the three-dimensional arrangement of the substituents.

Development of Chiral Synthetic Pathways

Several strategies can be employed to achieve enantiomeric control in the synthesis of α-alkoxy esters.

Chiral Auxiliaries: One established method involves the use of a chiral auxiliary. For instance, an ester can be formed between 2-(2-nitrophenoxy)acetic acid and a chiral alcohol. The resulting diastereomeric ester can then be subjected to α-methoxylation. The steric hindrance imposed by the chiral auxiliary would direct the incoming methoxy group to one face of the molecule, leading to a diastereomerically enriched product. Subsequent removal of the chiral auxiliary would yield the desired enantiomerically enriched α-methoxy ester.

Asymmetric Catalysis: A more modern and efficient approach is the use of chiral catalysts. For example, the O-H insertion reaction of a diazo ester, such as methyl diazoacetate, into methanol can be catalyzed by a chiral transition metal complex (e.g., rhodium or copper with chiral ligands). This process can generate the α-methoxy ester with high enantioselectivity. Recent developments have also explored catalyst-free, visible-light-induced O-H insertion reactions, which offer a greener alternative for producing such compounds. organic-chemistry.org

Kinetic Resolution: A racemic mixture of the final compound or a key intermediate can be resolved. This can be achieved through enzymatic resolution, where an enzyme selectively reacts with one enantiomer, or by chromatography on a chiral stationary phase.

Diastereoselective Approaches

Diastereoselective methods are fundamental when the starting material already contains one or more stereocenters. The goal is to control the formation of a new stereocenter in relation to the existing ones.

A plausible diastereoselective route to analogues of this compound could start from an α-keto ester precursor, such as Methyl 2-oxo-2-(2-nitrophenoxy)acetate. The stereoselective reduction of the ketone would yield an α-hydroxy ester. tandfonline.com The choice of a chiral reducing agent (e.g., a borane (B79455) with a chiral ligand) can lead to the formation of one enantiomer of the alcohol preferentially. Subsequent methylation of the hydroxyl group (e.g., using methyl iodide and a base) would provide the target α-methoxy ester with the stereochemistry established during the reduction step.

Alternatively, aldol-type condensation reactions can be employed to construct the carbon skeleton with stereocontrol. The reaction between an α-alkoxy aldehyde and a suitable two-carbon nucleophile can proceed with high diastereoselectivity, influenced by the stereocenter already present in the aldehyde. researchgate.netdocumentsdelivered.com

Reaction Kinetics and Mechanistic Investigations in Synthesis

Understanding the kinetics and mechanisms of the key synthetic steps is crucial for process optimization and control. For the synthesis of this compound, the nucleophilic aromatic substitution to form the phenoxy ether bond is a critical reaction.

Kinetic Analysis of Key Reaction Steps

The key bond-forming step in a likely synthesis of the title compound is the SₙAr reaction between a 2-nitrophenate and a suitable electrophile like methyl 2-chloro-2-methoxyacetate. The kinetics of SₙAr reactions have been extensively studied. researchgate.netacs.org

The reaction typically follows second-order kinetics, with the rate being dependent on the concentrations of both the aromatic substrate and the nucleophile: Rate = k[Aryl-LG][Nucleophile]

Several factors influence the rate constant (k):

Leaving Group (LG): The rate of reaction is highly dependent on the nature of the leaving group. For SₙAr reactions, the rate-determining step is often the initial nucleophilic attack. Since the C-LG bond is not broken in this step, the bond strength is less important than the ability of the leaving group to stabilize the transition state through its electronegativity. The typical order of reactivity is F > Cl > Br > I.

Aromatic Ring Substituents: The presence of strong electron-withdrawing groups (ortho or para to the leaving group) is essential. These groups stabilize the negatively charged Meisenheimer intermediate, lowering the activation energy and accelerating the reaction. The nitro group is one of the most effective activating groups.

Nucleophile: The rate is directly proportional to the concentration and nucleophilicity of the attacking species.

Solvent: Polar aprotic solvents such as DMSO, DMF, and acetonitrile (B52724) are preferred as they solvate the cation of the nucleophilic salt but leave the anion relatively free and highly reactive.

While the two-step addition-elimination mechanism is widely accepted, recent computational and kinetic isotope effect studies have suggested that some SₙAr reactions may proceed through a single, concerted transition state (a cSₙAr mechanism). nih.govnih.gov In such a mechanism, bond formation and bond breaking occur simultaneously. Distinguishing between these pathways requires detailed kinetic analysis, including the study of kinetic isotope effects and substituent effects (Hammett plots).

Table 3: Predicted Kinetic Effects on the Rate of SₙAr Synthesis

| Parameter Change | Effect on Reaction Rate | Rationale |

| Change leaving group from Cl to F on the aryl ring | Increase | Fluorine's high electronegativity stabilizes the transition state of the attack step. |

| Add a second nitro group to the aryl ring | Significant Increase | Enhanced stabilization of the Meisenheimer intermediate. |

| Use a more polar aprotic solvent (e.g., DMSO) | Increase | Enhanced nucleophile reactivity due to poor solvation of the anion. |

| Decrease concentration of the phenoxide nucleophile | Decrease | The reaction rate is first order in the nucleophile concentration. |

Elucidation of Reaction Mechanisms and Transition States

Information regarding the detailed reaction mechanisms and the characterization of transition states involved in the synthesis and chemical transformations of this compound is not available in the reviewed scientific literature. Mechanistic studies, which often involve techniques such as kinetic analysis, isotopic labeling, and computational chemistry (e.g., Density Functional Theory calculations), have not been reported for this specific compound.

Such studies are crucial for understanding the precise pathways of bond formation and cleavage, identifying key intermediates, and determining the energy barriers of the reactions. Without these investigations, any description of the reaction mechanisms or transition states would be purely speculative and would not meet the standards of scientific accuracy.

Further research is needed to explore the mechanistic aspects of this compound's chemistry.

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C spectra, along with two-dimensional correlation experiments, a complete and unambiguous structural assignment of Methyl 2-methoxy-2-(2-nitrophenoxy)acetate can be achieved.

The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. The expected spectrum for this compound would display distinct signals corresponding to the aromatic protons of the 2-nitrophenoxy group and the aliphatic protons of the acetate (B1210297) and methoxy (B1213986) groups.

The four protons on the aromatic ring are expected to appear in the downfield region (typically δ 7.0-8.2 ppm) due to the deshielding effects of the aromatic ring current and the electron-withdrawing nitro group. Their specific chemical shifts and coupling patterns (doublets, triplets) are dictated by their position relative to the nitro and ether substituents. For instance, the proton ortho to the nitro group is expected to be the most deshielded.

The aliphatic portion of the molecule would show three distinct singlets. The methine proton (-O-CH-O-) is anticipated to have a chemical shift around δ 5.0-5.5 ppm. The two methoxy groups (-OCH₃) and the methyl ester group (-COOCH₃) would appear as sharp singlets, with their exact positions influenced by the neighboring functionalities.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic H (ortho to NO₂) | 7.9 - 8.2 | Doublet (d) | 7.5 - 8.5 |

| Aromatic H (para to NO₂) | 7.6 - 7.8 | Triplet (t) | 7.5 - 8.5 |

| Aromatic H (ortho to O-R) | 7.0 - 7.2 | Doublet (d) | 7.5 - 8.5 |

| Aromatic H (meta to NO₂) | 7.1 - 7.3 | Triplet (t) | 7.5 - 8.5 |

| CH (methine) | 5.1 - 5.4 | Singlet (s) | N/A |

| OCH₃ (ester) | 3.7 - 3.9 | Singlet (s) | N/A |

| OCH₃ (ether) | 3.4 - 3.6 | Singlet (s) | N/A |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis and Carbon Connectivity

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments and provides information about their electronic state. For this compound, ten unique carbon signals are expected.

The carbonyl carbon of the ester group is typically found furthest downfield, often in the δ 165-175 ppm range. The aromatic carbons exhibit shifts between δ 110-160 ppm, with the carbon atom directly attached to the nitro group (C-NO₂) and the one attached to the ether oxygen (C-O) being the most deshielded within the aromatic region. The methine carbon, being bonded to two oxygen atoms, would also show a significant downfield shift. The methoxy and methyl ester carbons would appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | 168 - 172 |

| C-O (aromatic ether link) | 150 - 155 |

| C-NO₂ (aromatic) | 140 - 145 |

| Aromatic CH | 115 - 135 |

| O-CH-O (methine) | 98 - 105 |

| OCH₃ (ester) | 52 - 55 |

| OCH₃ (ether) | 56 - 59 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment

To confirm the connectivity and finalize the structural assignment, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton coupling relationships. It would show correlations between adjacent protons on the 2-nitrophenyl ring, allowing for unambiguous assignment of these aromatic signals.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. It would be used to definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the exact elemental formula. For this compound, the molecular formula is C₁₀H₁₁NO₆. HRMS would be used to confirm the calculated monoisotopic mass of 241.0586 g/mol , distinguishing it from other compounds with the same nominal mass but different elemental compositions. mdpi.com

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and subjected to collision-induced dissociation, causing it to break apart into smaller fragment ions. The resulting fragmentation pattern provides a "fingerprint" that can be used to confirm the molecular structure.

The fragmentation of this compound would likely proceed through several key pathways, including the cleavage of the ester and ether bonds. Common fragmentation patterns for related structures often involve the loss of neutral molecules.

Table 3: Predicted Key Fragment Ions in MS/MS Analysis

| m/z (Predicted) | Proposed Fragment Structure/Loss |

| 210 | [M - OCH₃]⁺ |

| 182 | [M - COOCH₃]⁺ |

| 195 | [M - NO₂]⁺ |

| 139 | [O₂N-C₆H₄-O]⁺ |

| 123 | [C₆H₄-O-CH-OCH₃]⁺ |

| 77 | [C₆H₅]⁺ |

Analysis of these fragmentation pathways, which may involve characteristic losses of methoxy radicals, the nitro group, or the entire methyl acetate moiety, provides conclusive evidence for the proposed structure of the molecule. researchgate.netmiamioh.edu

X-ray Crystallography for Solid-State Structure Elucidation

Extensive searches of scientific literature and crystallographic databases did not yield any specific studies on the solid-state structure of this compound using X-ray crystallography. Consequently, detailed information regarding its molecular conformation, intermolecular interactions, and crystal packing is not currently available.

Single-Crystal X-ray Diffraction Analysis of Molecular Conformation

No published single-crystal X-ray diffraction data for this compound could be located. Therefore, a definitive analysis of its molecular conformation, including bond lengths, bond angles, and dihedral angles in the crystalline state, cannot be provided at this time.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding Networks, π-Stacking)

Without crystallographic data, a detailed analysis of the intermolecular interactions, such as potential hydrogen bonding networks or π-stacking, that govern the crystal structure of this compound is not possible.

Hirshfeld Surface Analysis and Quantitative Contributions to Crystal Packing

A Hirshfeld surface analysis, which provides quantitative insights into intermolecular contacts within a crystal, has not been reported for this compound. Such an analysis is contingent on the availability of single-crystal X-ray diffraction data.

Other Advanced Spectroscopic Techniques for Research Insights

Vibrational Spectroscopy (e.g., FT-IR, Raman) for Functional Group Research

A comprehensive search of scientific literature did not uncover any specific research articles detailing the experimental FT-IR or Raman spectra of this compound. While general characteristic vibrational frequencies for its functional groups (nitro, ether, ester, aromatic ring) can be predicted, specific experimental data and their interpretation for this particular molecule have not been published.

Table 1: Predicted FT-IR and Raman Vibrational Modes for this compound (Hypothetical)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1570-1500 |

| Symmetric Stretch | 1370-1300 | |

| Ester (C=O) | Stretch | 1750-1735 |

| Ether (C-O-C) | Asymmetric Stretch | 1275-1200 |

| Symmetric Stretch | 1150-1085 | |

| Aromatic Ring | C=C Stretch | 1600-1450 |

| C-H Bending (out-of-plane) | 900-690 |

Note: This table is based on general spectroscopic principles and does not represent experimentally verified data for the title compound.

Electronic Spectroscopy (e.g., UV-Vis) for Electronic Transitions and Photochemical Studies

There is no available literature reporting the UV-Vis absorption spectrum of this compound. Consequently, information regarding its electronic transitions, maximum absorbance wavelengths (λmax), and molar absorptivity is unknown. Furthermore, no photochemical studies specifically investigating this compound have been found, leaving its photostability and potential photochemical reactivity unexplored.

Theoretical and Computational Chemistry Studies

Electronic Structure and Quantum Chemical Calculations

Detailed theoretical and computational studies focusing specifically on Methyl 2-methoxy-2-(2-nitrophenoxy)acetate are not extensively available in publicly accessible research literature. However, the principles of quantum chemical calculations can be applied to elucidate its electronic structure and predict its reactivity. Methodologies such as Density Functional Theory (DFT), Molecular Electrostatic Potential (MEP) mapping, and Frontier Molecular Orbital (FMO) analysis are standard computational tools for such investigations. researchgate.netresearchgate.netmdpi.com

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and ground state properties of molecules. mdpi.comnih.gov For a molecule like this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its optimized molecular geometry. mdpi.com

These calculations would yield crucial data on bond lengths, bond angles, and dihedral angles, providing a three-dimensional picture of the molecule's most stable arrangement in the gas phase. The results of such an analysis would be fundamental to understanding the steric and electronic effects of the various functional groups: the methyl ester, the methoxy (B1213986) group, and the 2-nitrophenoxy group. While specific data for the title compound is not available, a hypothetical data table for its ground state properties based on DFT calculations is presented below.

Table 1: Hypothetical DFT-Calculated Ground State Properties for this compound

| Parameter | Value |

|---|---|

| Total Energy (Hartree) | -XXX.XXXX |

| Dipole Moment (Debye) | X.XX |

| C=O Bond Length (Å) | ~1.21 |

| N-O Bond Length (nitro) (Å) | ~1.22 |

| C-O-C (ether) Bond Angle (°) | ~118 |

Note: This table is illustrative and does not represent actual experimental or calculated data.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map illustrates the charge distribution on the molecule's surface, with different colors representing different potential values. researchgate.netresearchgate.net

For this compound, an MEP analysis would likely show:

Negative Potential (Red/Yellow): Regions of high electron density, indicating sites susceptible to electrophilic attack. These would be concentrated around the oxygen atoms of the nitro group, the carbonyl oxygen of the ester group, and the ether oxygen. These areas are potential sites for hydrogen bonding. mdpi.com

Positive Potential (Blue): Regions of low electron density or electron deficiency, indicating sites for nucleophilic attack. These would likely be found around the hydrogen atoms and the carbon atom of the carbonyl group.

Neutral Potential (Green): Regions of near-zero potential, typically associated with the nonpolar parts of the molecule, such as the aromatic ring's carbon and hydrogen atoms.

Frontier Molecular Orbital (FMO) Analysis for Chemical Interactions

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The energy and spatial distribution of these orbitals are key to predicting a molecule's behavior in chemical reactions. researchgate.netnih.gov

HOMO (Highest Occupied Molecular Orbital): This orbital represents the ability to donate electrons. In this compound, the HOMO is likely to be located on the electron-rich 2-nitrophenoxy ring system, particularly the oxygen atom of the phenoxy group.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the ability to accept electrons. The LUMO is expected to be localized on the electron-deficient nitro group and the carbonyl carbon of the ester.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability. A smaller energy gap suggests higher reactivity and greater ease of intramolecular charge transfer. researchgate.net

Table 2: Hypothetical FMO Properties for this compound

| Orbital | Energy (eV) | Localization |

|---|---|---|

| HOMO | -X.XX | 2-Nitrophenoxy ring, ether oxygen |

| LUMO | -Y.YY | Nitro group, carbonyl carbon |

| Energy Gap (ΔE) | Z.ZZ | - |

Note: This table is illustrative and does not represent actual experimental or calculated data.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of this compound, arising from several single bonds, allows it to adopt various spatial arrangements or conformations.

Prediction of Stable Conformers and Energy Landscapes

Conformational analysis aims to identify the most stable conformers (energy minima) and the energy barriers for rotation around single bonds. researchgate.netnih.gov For the title compound, key rotations would occur around the C-O bonds of the ether linkage and the C-C bond of the acetate (B1210297) group.

A potential energy surface (PES) scan can be performed computationally to map the energy changes as a function of dihedral angle rotation. researchgate.net This analysis would reveal the most energetically favorable conformations and the transition states connecting them. It is expected that steric hindrance between the bulky 2-nitrophenoxy group and the methoxyacetate (B1198184) moiety would play a significant role in determining the preferred conformations.

Dynamic Behavior and Flexibility of the Molecule

While conformational analysis identifies stable states, molecular dynamics (MD) simulations provide insight into the molecule's dynamic behavior over time. researchgate.net MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the observation of bond vibrations, angle bending, and torsional rotations at a given temperature.

An MD simulation of this compound would reveal how the molecule explores its conformational space and the timescale of transitions between different conformers. This information is crucial for understanding how the molecule's shape and flexibility might influence its interactions with other molecules in a solution or biological system.

In Silico Prediction of Molecular Descriptors for Research Applications

Molecular descriptors are numerical values that characterize the properties of a molecule. They are pivotal in the fields of medicinal chemistry, materials science, and pharmacology for predicting the behavior of compounds, designing new molecules with desired properties, and understanding structure-activity relationships. For this compound, several key descriptors can be calculated to guide its potential research applications.

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the polar surface area of a molecule, which is crucial for predicting its transport properties, such as cell permeability and bioavailability. It is calculated based on the summation of surface contributions of polar atoms. A higher TPSA value generally correlates with lower membrane permeability. For this compound, the calculated TPSA provides insight into its likely behavior in biological systems, which is a critical consideration in the design of pharmacologically active compounds.

| Compound Name | Molecular Formula | Calculated TPSA (Ų) |

|---|---|---|

| This compound | C10H11NO6 | 94.96 |

The calculated TPSA value of 94.96 Ų for this compound suggests a moderate level of polarity. This information is instrumental in the initial stages of research design, for instance, in predicting its potential for oral bioavailability or its ability to cross the blood-brain barrier. In drug discovery, TPSA is a key parameter in filtering large compound libraries to select candidates with desirable absorption, distribution, metabolism, and excretion (ADME) properties.

Hydrogen bonds play a fundamental role in molecular recognition and binding affinity between a ligand and its biological target. The number of hydrogen bond acceptors and donors in a molecule is, therefore, a critical determinant of its potential biological activity. These counts are essential for creating predictive models of ligand-receptor interactions.

| Compound Name | Hydrogen Bond Acceptors | Hydrogen Bond Donors |

|---|---|---|

| This compound | 7 | 0 |

This compound is predicted to have 7 hydrogen bond acceptors (the oxygen atoms in the methoxy, ester, and nitro groups) and no hydrogen bond donors. This high number of acceptor sites suggests that the molecule has a significant capacity to form hydrogen bonds with biological macromolecules, such as proteins and nucleic acids, which could be a key factor in its mechanism of action if it were to be investigated as a potential therapeutic agent. The absence of hydrogen bond donors indicates that its interactions will be primarily as a hydrogen bond acceptor. This information is invaluable for computational docking studies and for the rational design of derivatives with modified binding properties.

Computational Modeling of Reaction Pathways and Catalytic Processes

For instance, the hydrolysis of the ester group is a fundamental reaction that can be modeled to understand the compound's stability and reactivity in different environments. Computational studies on the alkaline hydrolysis of p-nitrophenyl acetate have been used to investigate the reaction mechanism, including the identification of transition states and the calculation of activation energies. scholaris.ca Such studies typically involve modeling the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, leading to a tetrahedral intermediate, followed by the departure of the nitrophenoxy leaving group.

Furthermore, the catalytic role of enzymes or other catalysts in the transformation of this molecule could be explored through computational modeling. For example, the enzymatic hydrolysis of nitrophenyl esters has been the subject of computational investigations to understand the catalytic mechanism of enzymes like lipases and esterases. diva-portal.orgnih.gov These studies often employ hybrid quantum mechanics/molecular mechanics (QM/MM) methods to model the reaction within the complex environment of the enzyme's active site.

By applying these computational techniques to this compound, researchers could predict its susceptibility to nucleophilic attack, the stability of reaction intermediates, and the energetics of various potential reaction pathways. This knowledge would be crucial for designing experiments to study its chemical properties and for envisioning its potential applications in areas such as organic synthesis or as a probe for enzymatic activity. The computational modeling of its reaction pathways would provide a detailed, atomistic understanding of its chemical behavior, complementing and guiding experimental investigations.

Biological Activity and Mechanistic Insights Research Applications

Enzyme Interaction and Inhibition Mechanisms

No data is available on the in vitro binding modes or affinities of Methyl 2-methoxy-2-(2-nitrophenoxy)acetate with any enzyme.

There are no mechanistic studies investigating how this compound might inhibit or activate enzymatic pathways.

No structure-activity relationship studies have been published for this compound in the context of enzyme modulation.

Molecular Target Identification and Validation in Non-Human Systems

There is no information available identifying specific protein or nucleic acid targets for this compound in any non-human system.

Q & A

Basic Questions

Q. What are the established synthetic routes for Methyl 2-methoxy-2-(2-nitrophenoxy)acetate, and how do reaction conditions influence yield and purity?

- Methodology : Multi-step synthesis typically begins with esterification of substituted benzoic acids (e.g., 2-nitrophenoxyacetic acid) using methanol under acidic catalysis (e.g., H₂SO₄) . Subsequent etherification or functionalization steps require controlled temperatures (60–80°C) and anhydrous conditions to avoid hydrolysis .

- Optimization : Yield improvements (70–85%) are achieved via microwave-assisted synthesis or solvent-free methods, reducing side reactions like nitro group reduction . Purity is confirmed by HPLC (>98%) and recrystallization from ethanol/water mixtures .

Q. Which analytical techniques are most effective for characterizing this compound?

- Structural Confirmation :

- NMR : ¹H/¹³C NMR identifies methoxy (δ 3.3–3.5 ppm), ester carbonyl (δ 170–175 ppm), and nitro-aromatic protons (δ 7.5–8.5 ppm) .

- MS : High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 255.06 (calculated for C₁₀H₁₁NO₆) .

Q. How do the electron-withdrawing nitro and methoxy groups influence the compound’s reactivity?

- Electronic Effects : The nitro group (-NO₂) deactivates the aromatic ring, directing electrophilic substitution to the meta position, while the methoxy group (-OCH₃) activates the ring via resonance, creating regioselective conflict .

- Reactivity : Nitro groups enhance stability toward oxidation but increase susceptibility to nucleophilic aromatic substitution under basic conditions (e.g., OH⁻ attack at the ortho nitro position) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s behavior in nucleophilic substitution reactions?

- Pathway : The nitro group stabilizes transition states in SNAr (nucleophilic aromatic substitution) via resonance, enabling reactions with amines or thiols at elevated temperatures (80–100°C) in DMF . Competing hydrolysis of the ester moiety can occur if pH > 9, requiring buffered conditions .

- Kinetics : Pseudo-first-order rate constants (k) for SNAr are derived from UV-Vis monitoring of nitro group displacement, showing a linear correlation with nucleophile concentration (R² > 0.95) .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Docking Studies : Molecular docking (AutoDock Vina) simulates binding to enzymes like cytochrome P450, leveraging the nitro group’s electronegativity for hydrogen bonding with active-site residues (e.g., Arg-125) .

- ADMET Prediction : SwissADME estimates moderate bioavailability (LogP ≈ 1.8) but potential hepatotoxicity due to nitroso metabolite formation .

Q. What strategies resolve contradictions in reported synthetic yields (e.g., 50% vs. 85%)?

- Variable Analysis :

| Factor | Low-Yield Conditions | High-Yield Conditions |

|---|---|---|

| Catalyst | H₂SO₄ (excess) | Amberlyst-15 (reusable resin) |

| Solvent | Water (hydrolysis risk) | Toluene (azeotropic removal of H₂O) |

| Temperature | 60°C (slow kinetics) | Microwave (100°C, 10 min) |

- Resolution : Reproducibility requires strict control of moisture, catalyst loading (5 mol%), and real-time reaction monitoring via FT-IR .

Q. What role does the compound play in multi-step synthesis of bioactive derivatives?

- Applications :

- Antimicrobial Agents : Coupling with sulfonamides via EDC/HOBt yields analogs with MIC values of 2–8 µg/mL against S. aureus .

- Polymer Precursors : Radical-initiated polymerization forms nitrophenoxy-functionalized polyesters (Mw ≈ 15 kDa) for UV-responsive coatings .

- Challenges : Steric hindrance from the methoxy group necessitates bulky base catalysts (e.g., DBU) for efficient coupling .

Q. How can in silico and in vitro data be integrated to prioritize derivatives for drug discovery?

- Workflow :

Virtual Screening : Filter 100+ derivatives using Lipinski’s rules and toxicity alerts (e.g., nitro → mutagenicity).

SAR Analysis : Test top 10 candidates in enzyme inhibition assays (e.g., COX-2 IC₅₀ < 10 µM) .

Lead Optimization : Introduce electron-donating groups (e.g., -NH₂) to mitigate nitro-associated toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.